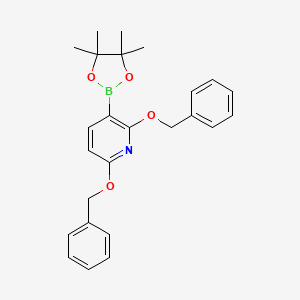
(3-Methoxypropyl)zinc bromide, 0.5 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxypropyl)zinc bromide, 0.5 M in THF, is a chemical compound that is used in a variety of laboratory experiments and research applications. It is a white, crystalline solid with a melting point of 89-90°C. It is a strong nucleophile, which makes it useful in organic synthesis reactions. It is also used in the preparation of organometallic compounds, such as zinc carbenes and zinc enolates. In addition, it has been used in the synthesis of polymers and in the study of biochemical and physiological effects.
科学的研究の応用
(3-Methoxypropyl)zinc bromide, 0.5 M in THF, has a variety of scientific research applications. It is used in the synthesis of organometallic compounds, such as zinc carbenes and zinc enolates. These compounds can be used as catalysts in organic synthesis reactions, such as the Wittig reaction. In addition, it has been used in the synthesis of polymers, such as poly(ethylene oxide) and poly(propylene oxide). It has also been used in the study of biochemical and physiological effects, such as the inhibition of enzymes and the regulation of gene expression.
作用機序
The mechanism of action of (3-Methoxypropyl)zinc bromide, 0.5 M in THF, is not fully understood. It is believed to act as a strong nucleophile, which means it can react with other molecules to form new compounds. It is also believed to act as an electrophile, which means it can accept electrons from other molecules. This allows it to form bonds with other molecules, such as enzymes and DNA.
Biochemical and Physiological Effects
(3-Methoxypropyl)zinc bromide, 0.5 M in THF, has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as chymotrypsin, trypsin, and ribonuclease. It has also been shown to regulate gene expression in a variety of organisms, including bacteria, yeast, and plants. In addition, it has been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
(3-Methoxypropyl)zinc bromide, 0.5 M in THF, has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, and it is also relatively stable. It is also a strong nucleophile, which makes it useful in a variety of organic synthesis reactions. However, it is also a strong electrophile, which can make it difficult to work with in some experiments. In addition, it is highly toxic and should be handled with care.
将来の方向性
There are a number of potential future directions for (3-Methoxypropyl)zinc bromide, 0.5 M in THF. It could be used to study the effect of zinc bromide on the activity of enzymes and the regulation of gene expression in a variety of organisms. It could also be used to study the effect of zinc bromide on the synthesis of polymers and other materials. In addition, it could be used to study the effect of zinc bromide on apoptosis in cancer cells. Finally, it could be used to study the effect of zinc bromide on other biochemical and physiological processes.
合成法
(3-Methoxypropyl)zinc bromide, 0.5 M in THF, can be synthesized by reacting zinc bromide with 3-methoxypropyl bromide in the presence of an aqueous base, such as sodium hydroxide. The reaction proceeds in a three-step process. In the first step, 3-methoxypropyl bromide is reacted with zinc bromide to form a zinc carbenoid. In the second step, the zinc carbenoid is reacted with the aqueous base to form the desired product, (3-methoxypropyl)zinc bromide, 0.5 M in THF. The third step involves the removal of any excess reagents and by-products.
特性
IUPAC Name |
bromozinc(1+);1-methoxypropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O.BrH.Zn/c1-3-4-5-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHSFPGBLXAROC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC[CH2-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxypropyl)zinc bromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

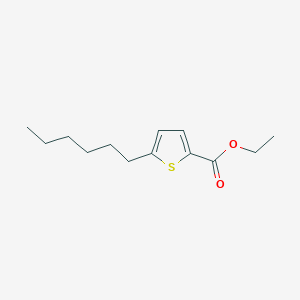
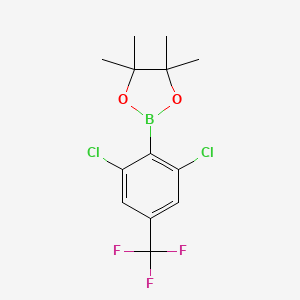
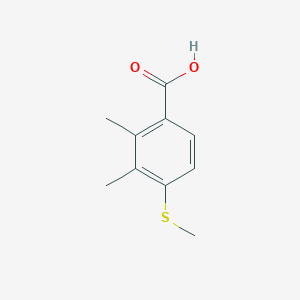
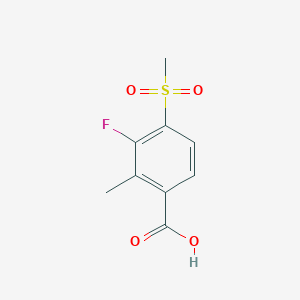

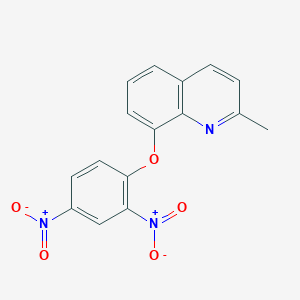

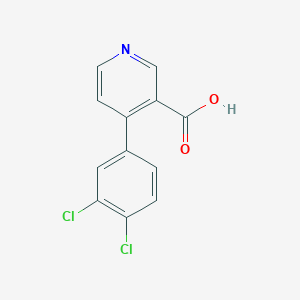
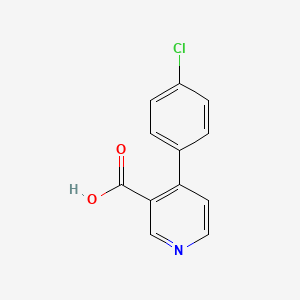


![3-(1H-Benzo[d][1,2,3]triazol-1-yl)propan-1-ol](/img/structure/B6296840.png)

